molecular formula C10H7ClN2O3 B2605278 1-[(2-Chlorophenyl)methyl]imidazolidine-2,4,5-trione CAS No. 105686-01-9

1-[(2-Chlorophenyl)methyl]imidazolidine-2,4,5-trione

Cat. No.: B2605278
CAS No.: 105686-01-9
M. Wt: 238.63
InChI Key: PAIXXXIGLYMQHM-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]imidazolidine-2,4,5-trione is a heterocyclic compound that contains an imidazolidine ring substituted with a 2-chlorophenylmethyl group

Scientific Research Applications

1-[(2-Chlorophenyl)methyl]imidazolidine-2,4,5-trione has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chlorophenyl)methyl]imidazolidine-2,4,5-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzylamine with phosgene to form the corresponding isocyanate, which then undergoes cyclization with urea to yield the desired imidazolidine-2,4,5-trione .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Chlorophenyl)methyl]imidazolidine-2,4,5-trione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4,5-trione oxides, while substitution reactions can produce a variety of substituted imidazolidine derivatives .

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)methyl]imidazolidine-2,4,5-trione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: 1-[(2-Chlorophenyl)methyl]imidazolidine-2,4,5-trione is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c11-7-4-2-1-3-6(7)5-13-9(15)8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIXXXIGLYMQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=O)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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